Cas no 10075-50-0 (5-Bromoindole)

5-Bromoindole is a halogenated indole derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine substituent at the 5-position enhances reactivity, making it valuable for cross-coupling reactions, such as Suzuki or Heck couplings, to construct complex heterocyclic frameworks. The compound serves as a key precursor in the synthesis of bioactive molecules, including agrochemicals, pharmaceuticals, and functional materials. Its stable crystalline form ensures consistent handling and storage. 5-Bromoindole is particularly useful in medicinal chemistry for developing indole-based scaffolds with potential therapeutic applications. High purity grades are available to meet stringent research and industrial requirements.
5-Bromoindole structure
5-Bromoindole structure
商品名:5-Bromoindole
CAS番号:10075-50-0
MF:C8H6BrN
メガワット:196.0439
MDL:MFCD00005670
CID:48362
PubChem ID:24905

5-Bromoindole 化学的及び物理的性質

名前と識別子

    • 5-Bromoindole
    • 5-Bromindole
    • 5-Bromo-1H-indole
    • 5-bromo-indole
    • 5-bromonindole
    • 5-Bromide indole
    • Bromoindole
    • 5-broMo-2H-indole
    • 5-indolyl bromide
    • 5-BI
    • 5-Br-indole
    • 1H-Indole, 5-bromo-
    • 5-bromo indole
    • VXWVFZFZYXOBTA-UHFFFAOYSA-N
    • 5bromoindole
    • NSC75581
    • zlchem 227
    • 5-bromo 1H indole
    • PubChem1661
    • 5-Bromo-1H-indole #
    • Maybridge1_006195
    • NCIOpen2_000472
    • KSC179K9N
    • BIDD:GT0232
    • AMBZ0191
    • Jsp000159
    • HMS559B13
    • 1H-Indole, 5-bromo- (9CI)
    • ZLC0035
    • Bromoindole-99%
    • 5-Bromoindole99%
    • NS00022999
    • B-8420
    • BDBM50358747
    • CCG-42502
    • EINECS 233-208-7
    • FS-1805
    • B1738
    • MFCD00005670
    • SR-01000632498-1
    • SY005268
    • HY-30236
    • B-8424
    • PD088081
    • SCHEMBL74304
    • s5439
    • AM20060209
    • NSC-75581
    • CHEMBL325917
    • AB00482
    • AKOS000120596
    • SB40564
    • UNII-R8FGF42R4A
    • A16225
    • FT-0620159
    • F8881-6102
    • R8FGF42R4A
    • GEO-00480
    • CS-D0617
    • AC-1348
    • NSC 75581
    • InChI=1/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10
    • 5-Bromoindole, 99%
    • Z104489174
    • 10075-50-0
    • H4N
    • 220310-64-5
    • FT-0620160
    • 5-bromanyl-1~{H}-indole
    • DTXSID6073996
    • EN300-21081
    • BCP26677
    • GR 43930X; Naratriptan related; GR43930X
    • STK249656
    • BBL013012
    • ALBB-021314
    • DB-012391
    • indole, 5-bromo-
    • MDL: MFCD00005670
    • インチ: 1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
    • InChIKey: VXWVFZFZYXOBTA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C([H])=C([H])N2[H]
    • BRN: 112877

計算された属性

  • せいみつぶんしりょう: 194.96800
  • どういたいしつりょう: 194.968362
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 15.8

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.5466 (rough estimate)
  • ゆうかいてん: 88.0 to 92.0 deg-C
  • ふってん: 228.5°C (rough estimate)
  • フラッシュポイント: 110℃
  • 屈折率: 1.6550 (estimate)
  • ようかいど: 126mg/l (calculated)
  • PSA: 15.79000
  • LogP: 2.93040
  • かんど: 空気に敏感である、光に敏感
  • ようかいせい: 水に溶けない。
  • 酸性度係数(pKa): 16.04±0.30(Predicted)

5-Bromoindole セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S24/25
  • 危険物標識: Xi
  • ちょぞうじょうけん:Store at room temperature
  • セキュリティ用語:S24/25
  • リスク用語:R36/37/38

5-Bromoindole 税関データ

  • 税関コード:29339990
  • 税関データ:

    中国税関コード:

    29339990

5-Bromoindole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0920519351-5g
5-Bromoindole
10075-50-0 99%(GC)
5g
¥ 62.4 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB00076-1g
5-Bromoindole
10075-50-0 97%
1g
0.00 2022-04-26
Enamine
EN300-21081-10.0g
5-bromo-1H-indole
10075-50-0 95%
10g
$32.0 2023-05-02
Enamine
EN300-21081-50.0g
5-bromo-1H-indole
10075-50-0 95%
50g
$50.0 2023-05-02
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY005268-1000g
5-Bromoindole
10075-50-0 ≥99%
1000g
¥1050.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY005268-100g
5-Bromoindole
10075-50-0 ≥99%
100g
¥105.00 2024-07-09
Ambeed
A128553-100g
5-Bromoindole
10075-50-0 97%
100g
$19.0 2025-02-21
abcr
AB125714-100 g
5-Bromoindole, 98%; .
10075-50-0 98%
100g
€147.70 2023-05-10
Life Chemicals
F8881-6102-1g
5-bromo-1H-indole
10075-50-0 95%+
1g
$21.0 2023-11-21
Enamine
EN300-338707-0.25g
5-bromo-1H-indole
10075-50-0 95%
0.25g
$19.0 2023-02-23

5-Bromoindole サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:10075-50-0)5-Bromoindole
注文番号:A16225
在庫ステータス:in Stock/in Stock
はかる:500g/1kg
清らかである:99%/99%
最終更新された価格情報:Monday, 2 September 2024 16:00
価格 ($):167.0/262.0
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:10075-50-0)5-Bromoindole
MR./MRS.:WANG JING LI
電話番号:13156898909
Eメール:hope2084@163.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:10075-50-0)5-Bromoindole
注文番号:5873290
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally

5-Bromoindole 関連文献

5-Bromoindoleに関する追加情報

5-Bromoindole: A Comprehensive Overview

5-Bromoindole (CAS No. 10075-50-0) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also known as brominated indole, belongs to the family of indole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of 5-bromoindole consists of a benzene ring fused with a pyrrole ring, with a bromine atom substituted at the 5-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-bromoindole and its derivatives. Researchers have explored various routes, including the Buchwald-Hartwig amination and Ullmann coupling reactions, to construct this compound with high precision. These methods not only enhance the scalability of production but also allow for the incorporation of additional functional groups, expanding the versatility of 5-bromoindole in chemical libraries. The ability to synthesize brominated indole derivatives with tailored properties has significantly contributed to their utility in drug design and materials development.

The biological activity of 5-bromoindole has been extensively investigated, particularly in the context of its potential as an anticancer agent. Studies have demonstrated that certain derivatives of brominated indole exhibit selective cytotoxicity against cancer cells, suggesting their role as lead compounds for antitumor therapies. For instance, research published in *Nature Communications* highlighted the ability of 5-bromoindole derivatives to inhibit key enzymes involved in cell proliferation and apoptosis, thereby inducing cancer cell death. These findings underscore the importance of further exploring the pharmacokinetic and pharmacodynamic properties of brominated indole analogs to optimize their therapeutic potential.

In addition to its therapeutic applications, 5-bromoindole has found utility in materials science, particularly in the development of advanced organic semiconductors. The electronic properties of brominated indole make it an attractive candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent studies have reported enhanced charge transport properties in materials incorporating brominated indole, paving the way for its integration into next-generation electronic devices. This dual role of 5-bromoindole as both a medicinal and materials-focused compound highlights its significance across multiple disciplines.

The environmental impact of 5-bromoindole production and application is another area of growing interest. As industries increasingly prioritize sustainability, researchers are exploring greener synthesis routes for brominated indole, such as catalytic cross-coupling reactions under mild conditions. These approaches not only reduce waste generation but also minimize the use of hazardous reagents, aligning with global efforts to promote eco-friendly chemical practices.

Looking ahead, the continued exploration of 5-bromoindole is expected to yield further breakthroughs in both medicine and materials science. Collaborative efforts between chemists, biologists, and engineers will be crucial in unlocking the full potential of this versatile compound. As research progresses, it is anticipated that brominated indole will play an even more pivotal role in addressing pressing challenges in health and technology.

おすすめ記事

推奨される供給者
atkchemica
(CAS:10075-50-0)5-Bromoindole
CL6855
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:10075-50-0)5-Bromoindole
sfd9150
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ